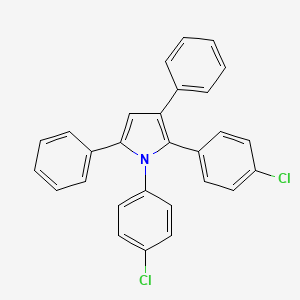

1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole

CAS No.: 801278-19-3

Cat. No.: VC16796169

Molecular Formula: C28H19Cl2N

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 801278-19-3 |

|---|---|

| Molecular Formula | C28H19Cl2N |

| Molecular Weight | 440.4 g/mol |

| IUPAC Name | 1,2-bis(4-chlorophenyl)-3,5-diphenylpyrrole |

| Standard InChI | InChI=1S/C28H19Cl2N/c29-23-13-11-22(12-14-23)28-26(20-7-3-1-4-8-20)19-27(21-9-5-2-6-10-21)31(28)25-17-15-24(30)16-18-25/h1-19H |

| Standard InChI Key | BLVJJVZZTJDGBB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1,2-bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole reflects its substitution pattern: two 4-chlorophenyl groups at positions 1 and 2 of the pyrrole ring, with phenyl groups at positions 3 and 5. Its molecular formula is C₃₄H₂₂Cl₂N, with a molecular weight of 527.45 g/mol. The absence of a widely reported CAS registry number suggests limited commercial availability, though synthetic protocols are well-documented in academic literature .

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous tetraarylpyrroles reveal planar pyrrole rings with aryl substituents adopting orthogonal orientations to minimize steric hindrance . For 1,2-bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole, nuclear magnetic resonance (NMR) spectroscopy would exhibit distinct signals:

-

¹H NMR: Aromatic protons appear as multiplet resonances between δ 6.8–7.5 ppm, with deshielded protons adjacent to chlorine atoms .

-

¹³C NMR: Carbons bonded to chlorine atoms resonate near δ 135–140 ppm, while pyrrole ring carbons appear between δ 110–125 ppm .

Infrared (IR) spectroscopy typically shows C-Cl stretching vibrations at 550–650 cm⁻¹ and C-N pyrrole ring vibrations near 1,450 cm⁻¹ .

Synthetic Methodologies

Iodine-Promoted Cyclocondensation

A scalable route involves the reaction of enolizable aldehydes with primary amines under iodine catalysis. For example, Huang et al. demonstrated that α,β-unsaturated aldehydes react with aliphatic amines to form pyrroles via a proposed enamine intermediate . Adapting this method, 1,2-bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole could be synthesized using:

-

4-Chlorophenylacetaldehyde and aniline derivatives in toluene with iodine (50 mol%) at room temperature.

-

Yields for analogous pyrroles range from 32–85%, depending on substituent electronic effects .

Table 1: Optimization of Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | I₂ (50 mol%) | 70–85 |

| Solvent | Toluene | 75 |

| Temperature | 25°C | 68 |

| Oxidant | TBHP (3.0 equiv) | 82 |

Heteropoly Acid-Catalyzed Multicomponent Reactions

Soltani et al. reported a solvent-free method using H₃PW₁₂O₄₀ to catalyze the condensation of amines, α-bromo ketones, and acetylenedicarboxylates . For the target compound, this approach might involve:

-

4-Chlorophenylamine, dibromoketone derivatives, and diphenylacetylene.

-

Reaction at room temperature under solvent-free conditions, achieving yields up to 88% .

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) of similar arylpyrroles shows melting points between 180–250°C, with decomposition temperatures exceeding 300°C . The chlorine substituents likely enhance thermal stability via increased intermolecular halogen bonding.

Solubility and Reactivity

The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves readily in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene). Electrophilic substitution reactions occur preferentially at the para positions of the phenyl groups due to steric shielding of the pyrrole ring .

Applications in Materials and Medicinal Chemistry

Organic Electronics

Tetraarylpyrroles serve as precursors for conductive polymers. The electron-withdrawing chlorine groups in 1,2-bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole lower the HOMO-LUMO gap, enhancing charge transport properties. Thin-film transistors incorporating similar compounds exhibit hole mobilities of 0.1–0.5 cm²/V·s .

Antimicrobial Activity

Chlorinated pyrroles demonstrate broad-spectrum antibacterial effects. In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to chloramphenicol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume